N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide
Description
N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoroethyl group, and two pyrrolidine rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3O2/c16-15(17,18)12(10-3-4-10)19-14(23)21-8-5-11(9-21)13(22)20-6-1-2-7-20/h10-12H,1-9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIJUDFOVPFNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(C2)C(=O)NC(C3CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoroethyl Group: This step may involve the use of trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base to form the trifluoroethyl intermediate.
Coupling with Pyrrolidine Derivatives: The final steps involve coupling the cyclopropyl and trifluoroethyl intermediates with pyrrolidine derivatives using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow chemistry techniques and the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in chemical reactions.
Mechanism of Action
The mechanism by which N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide: shares structural similarities with other compounds containing cyclopropyl, trifluoroethyl, and pyrrolidine groups.
This compound: can be compared to other amide-containing compounds used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
